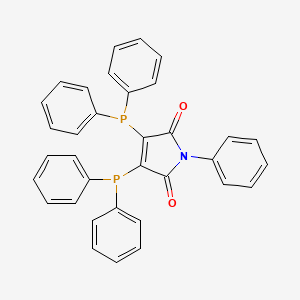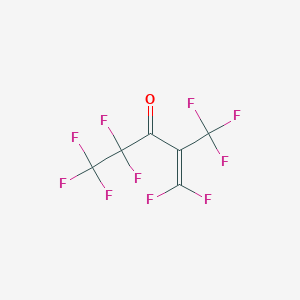
(Z)-2,2'-Dibromostilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2,2’-Dibromostilbene is an organic compound that belongs to the stilbene family Stilbenes are a group of compounds characterized by a 1,2-diphenylethylene structure The (Z)-2,2’-Dibromostilbene variant specifically has two bromine atoms attached to the 2 and 2’ positions of the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,2’-Dibromostilbene typically involves the bromination of stilbene. One common method is the addition of bromine (Br2) to stilbene in a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of (Z)-2,2’-Dibromostilbene may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2,2’-Dibromostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibromo derivatives of stilbene oxide.
Reduction: Reduction reactions can convert (Z)-2,2’-Dibromostilbene to (Z)-2,2’-Dihydroxystilbene.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products
The major products formed from these reactions include dibromo derivatives, dihydroxy derivatives, and various substituted stilbenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2,2’-Dibromostilbene is used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of (Z)-2,2’-Dibromostilbene are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound and its derivatives are investigated for their potential therapeutic applications. For example, some derivatives may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, (Z)-2,2’-Dibromostilbene is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which (Z)-2,2’-Dibromostilbene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms in the compound can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2,2’-Dibromostilbene: The trans isomer of (Z)-2,2’-Dibromostilbene, with different spatial arrangement of the bromine atoms.
2,2’-Dichlorostilbene: A similar compound with chlorine atoms instead of bromine.
2,2’-Diiodostilbene: A similar compound with iodine atoms instead of bromine.
Uniqueness
(Z)-2,2’-Dibromostilbene is unique due to its specific (Z)-configuration, which affects its chemical reactivity and physical properties. The presence of bromine atoms also imparts distinct electronic characteristics, making it valuable for specific applications in materials science and medicinal chemistry.
Propriétés
Formule moléculaire |
C14H10Br2 |
|---|---|
Poids moléculaire |
338.04 g/mol |
Nom IUPAC |
1-bromo-2-[(Z)-2-(2-bromophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10Br2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H/b10-9- |
Clé InChI |
CAQJRIYIZUQIHV-KTKRTIGZSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C\C2=CC=CC=C2Br)Br |
SMILES canonique |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



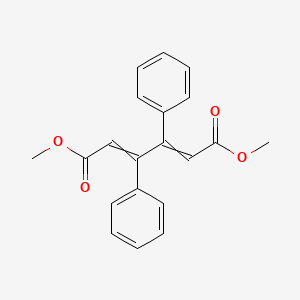

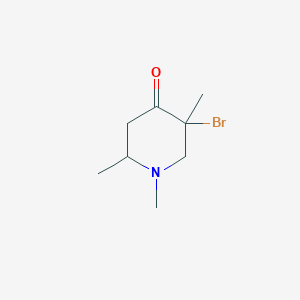
![Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]-](/img/structure/B14639062.png)

![Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane](/img/structure/B14639069.png)


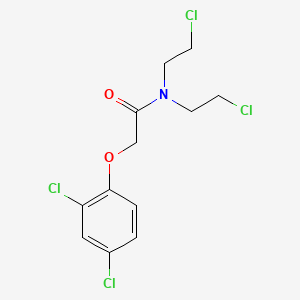
![[6-[3,4-Dihydroxy-2,5-bis[[2,4,6-tri(propan-2-yl)phenyl]sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-tri(propan-2-yl)benzenesulfonate](/img/structure/B14639085.png)
